3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide
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Overview
Description
N'-(benzenesulfonyl)-3-[5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanehydrazide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Thiazolidinone derivatives, similar in structure to the compound , have been evaluated for their antimicrobial and antifungal activities. For instance, derivatives synthesized by Çıkla et al. (2013) displayed notable inhibitory effects against various bacterial strains such as Micrococcus luteus and Staphylococcus aureus. These compounds did not demonstrate significant antifungal activity, indicating a selective antimicrobial profile (Çıkla et al., 2013).
- Another study by El-Gaby et al. (2009) highlighted the synthesis of 2-thioxo-4-thiazolidinone derivatives, including compounds structurally related to our compound of interest, which exhibited in vitro antibacterial and antifungal properties (El-Gaby et al., 2009).
Anticancer Potential
- Compounds with thiazolidinone rings, similar to the queried compound, have been tested for anticancer activity. In a study by Çıkla et al. (2013), some of these compounds demonstrated growth inhibition in various human cancer cell lines, suggesting potential utility in cancer treatment (Çıkla et al., 2013).
- Another study by Bourahla et al. (2021) investigated 1,3-thiazolidin-4-ones for their activity against protein kinases involved in neurological and oncological disorders. Some molecules exhibited nanomolar inhibitory concentrations, indicating their potential as pharmacophores in cancer therapy (Bourahla et al., 2021).
Structural and Physicochemical Studies
- Structural analysis of thiazolidinone derivatives provides insights into their potential applications. A study by Delgado et al. (2005) examined the hydrogen-bonded structures of thiazolidinone compounds, which is crucial for understanding their interaction with biological targets (Delgado et al., 2005).
- Research on the synthesis and characterization of similar compounds by Al-Amiery et al. (2016) involved quantum chemical studies, contributing to the understanding of their molecular properties (Al-Amiery et al., 2016).
Properties
Molecular Formula |
C20H19N3O4S3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide |
InChI |
InChI=1S/C20H19N3O4S3/c1-14-7-9-15(10-8-14)13-17-19(25)23(20(28)29-17)12-11-18(24)21-22-30(26,27)16-5-3-2-4-6-16/h2-10,13,22H,11-12H2,1H3,(H,21,24)/b17-13- |
InChI Key |
QTWLGPMQGKOXPQ-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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